molecular formula C20H20N4O4 B4819362 N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B4819362
M. Wt: 380.4 g/mol
InChI Key: VFFSHJDGGPWDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as INAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. INAM is a member of the oxadiazole family of compounds and is synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cancer cells and bacteria. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death, which can help to slow or stop the growth of tumors. It has also been shown to inhibit the activity of certain enzymes involved in angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, including its potential use as a drug delivery agent, its potential use in the development of new materials, and its potential use in analytical chemistry. Further research is needed to fully understand the mechanism of action of N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide and its potential applications in various fields of scientific research.

Scientific Research Applications

N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial agent.

properties

IUPAC Name

2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-14(2)23(19(25)12-15-8-10-17(11-9-15)24(26)27)13-18-21-20(22-28-18)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFSHJDGGPWDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

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